8-Ethoxy-2-methylquinolin-4-ol
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Overview
Description
8-Ethoxy-2-methylquinolin-4-ol: is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. The molecular formula of this compound is C12H13NO2 , and it has a molecular weight of 203.24 g/mol . This compound is characterized by the presence of an ethoxy group at the 8th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-2-methylquinolin-4-ol can be achieved through various methods, including:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and recyclable catalysts, are also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 8-Ethoxy-2-methylquinolin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new ligands for coordination chemistry .
Biology: This compound has shown potential as an antimicrobial agent. It exhibits activity against various bacterial and fungal strains .
Medicine: Quinoline derivatives, including this compound, are being investigated for their potential as antimalarial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 8-Ethoxy-2-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interfere with the function of enzymes involved in critical metabolic pathways .
Comparison with Similar Compounds
- 4-Hydroxy-2-methylquinoline
- 2-Hydroxy-4-methylquinoline
- 8-Ethyl-4-hydroxy-2-methylquinoline
- 2-Chloro-6-ethoxy-3-methylquinoline
- 4-Chloro-6-ethoxy-2-methylquinoline
Comparison: 8-Ethoxy-2-methylquinolin-4-ol is unique due to the presence of the ethoxy group at the 8th position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns due to the specific positioning of its functional groups .
Properties
IUPAC Name |
8-ethoxy-2-methyl-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSNRVQVVDWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=CC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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